molecular formula C11H9ClF3NO3S B14188360 2-Chloro-1-methylquinolin-1-ium trifluoromethanesulfonate CAS No. 921754-34-9

2-Chloro-1-methylquinolin-1-ium trifluoromethanesulfonate

Katalognummer: B14188360
CAS-Nummer: 921754-34-9
Molekulargewicht: 327.71 g/mol
InChI-Schlüssel: NRXHXCMYYSDQRC-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-1-methylquinolin-1-ium trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various scientific fields. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is often used in chemical synthesis and analytical chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methylquinolin-1-ium trifluoromethanesulfonate typically involves the reaction of 2-chloroquinoline with methylating agents under specific conditions. The reaction is carried out in the presence of a strong acid, such as trifluoromethanesulfonic acid, which facilitates the formation of the trifluoromethanesulfonate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure controls to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-methylquinolin-1-ium trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can produce stable thioether derivatives, while oxidation reactions can yield quinoline N-oxides .

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-methylquinolin-1-ium trifluoromethanesulfonate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-1-methylquinolin-1-ium trifluoromethanesulfonate involves its interaction with specific molecular targets. In biological systems, it can interact with thiol groups in proteins, leading to the formation of stable thioether bonds. This interaction can affect the function of the target proteins and modulate various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloroquinoline: A precursor in the synthesis of 2-Chloro-1-methylquinolin-1-ium trifluoromethanesulfonate.

    1-Methylquinolinium Salts: Compounds with similar structures but different substituents.

    Quinoline Derivatives: Various derivatives with different functional groups and properties.

Uniqueness

This compound is unique due to its specific reactivity with thiols and its application as a derivatizing agent in analytical chemistry. Its ability to form stable thioether bonds under mild conditions makes it particularly valuable for detecting and quantifying thiols in complex mixtures .

Eigenschaften

CAS-Nummer

921754-34-9

Molekularformel

C11H9ClF3NO3S

Molekulargewicht

327.71 g/mol

IUPAC-Name

2-chloro-1-methylquinolin-1-ium;trifluoromethanesulfonate

InChI

InChI=1S/C10H9ClN.CHF3O3S/c1-12-9-5-3-2-4-8(9)6-7-10(12)11;2-1(3,4)8(5,6)7/h2-7H,1H3;(H,5,6,7)/q+1;/p-1

InChI-Schlüssel

NRXHXCMYYSDQRC-UHFFFAOYSA-M

Kanonische SMILES

C[N+]1=C(C=CC2=CC=CC=C21)Cl.C(F)(F)(F)S(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.